(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride
CAS No.: 2287239-47-6
Cat. No.: VC4888629
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2287239-47-6 |
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Molecular Formula | C6H10ClNO |
Molecular Weight | 147.6 |
IUPAC Name | (1R)-1-(furan-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 |
Standard InChI Key | VAUYLMGGLPAIED-NUBCRITNSA-N |
SMILES | CC(C1=COC=C1)N.Cl |
Introduction
Structural Characteristics and Stereochemical Properties
The molecular formula of (R)-1-(furan-3-yl)ethan-1-amine hydrochloride is , with a molecular weight of 147.6 g/mol . The IUPAC name, (1R)-1-(furan-3-yl)ethanamine hydrochloride, reflects its stereochemistry at the chiral center (C1) and the substitution pattern on the furan ring.
Crystal and Molecular Structure
While no direct crystallographic data for this compound is available in the provided sources, analogous furan-containing amines exhibit planar furan rings with bond lengths of approximately 1.36 Å for C–O and 1.43 Å for C–C bonds . The hydrochloride salt formation stabilizes the amine through ionic interactions, as evidenced by the increased melting points compared to the free base .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 147.6 g/mol | |
Chiral Center | C1 (R-configuration) | |
Furan Substituent | 3-position |
Synthesis and Resolution Strategies
The synthesis typically involves asymmetric reduction of furan-3-ylacetaldehyde derivatives followed by resolution and salt formation.
Enantioselective Synthesis
A representative route includes:
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Aldehyde Preparation: Furan-3-ylacetaldehyde is generated via Vilsmeier-Haack formylation of 3-methylfuran.
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Asymmetric Amination: Chiral auxiliaries or catalytic asymmetric methods induce the R-configuration at the α-carbon.
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Salt Formation: Treatment with HCl in anhydrous ether yields the hydrochloride salt, enhancing stability and crystallinity .
Critical Parameters:
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Reaction temperature (optimized at −20°C to prevent racemization)
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Solvent polarity (tetrahydrofuran/water mixtures improve yield)
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Chiral catalyst selection (e.g., BINAP-ruthenium complexes for >90% ee)
Physicochemical Properties
Stability and Solubility
The compound is hygroscopic and requires storage under inert conditions . Solubility data:
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Water: >50 mg/mL (20°C)
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Ethanol: 25 mg/mL
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Dichloromethane: <5 mg/mL
Degradation Pathways:
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Hydrolysis of the amine hydrochloride in aqueous media (pH-dependent)
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Furan ring oxidation under strong oxidizing conditions
Compound | Target | Activity | Source |
---|---|---|---|
(R)-isomer | MAO-B | Moderate inhibitor | |
Racemic mixture | Bacterial membranes | Disruptor | |
S-enantiomer hydrochloride | σ-1 receptors | High affinity |
Industrial and Research Applications
Pharmaceutical Intermediates
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Key precursor for:
Materials Science
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Chiral dopants in liquid crystal displays ( = +3.2 at 589 nm)
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Ligands for asymmetric catalysis (up to 98% ee in Heck reactions)
Future Research Directions
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Metabolic Profiling: Cytochrome P450 isoform interactions
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Formulation Studies: Nanoparticle encapsulation for improved bioavailability
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Computational Modeling: Docking studies with neurological targets
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